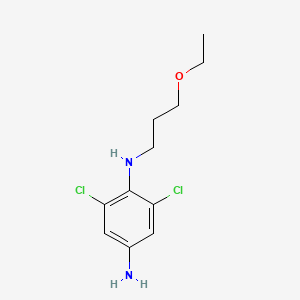![molecular formula C10H11N3O2 B13003292 Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzene ring, with an ethyl ester group at the 6-position and a methyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including the protection of metals and alloys.
作用机制
The mechanism of action of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.
相似化合物的比较
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can be compared with other benzotriazole derivatives:
1H-benzo[d][1,2,3]triazole: Lacks the ethyl ester and methyl groups, leading to different chemical and biological properties.
5-Methyl-1H-benzotriazole: Similar structure but with a methyl group at a different position, affecting its reactivity and applications.
1H-indole-3-carboxylate: Contains an indole ring instead of a triazole ring, resulting in distinct biological activities and uses.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
ethyl 3-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-8-9(6-7)13(2)12-11-8/h4-6H,3H2,1-2H3 |
InChI 键 |
AIDXQSQOXQBOKE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


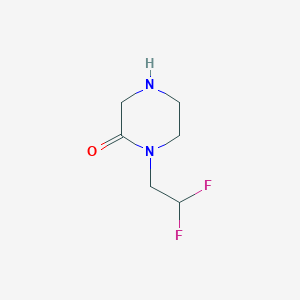
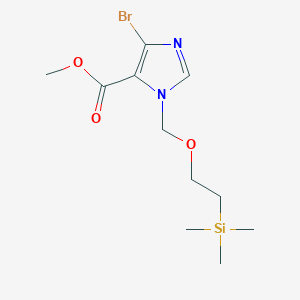

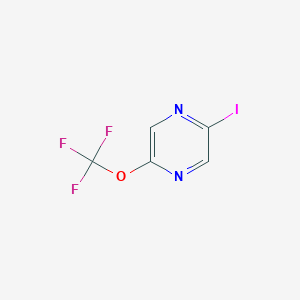
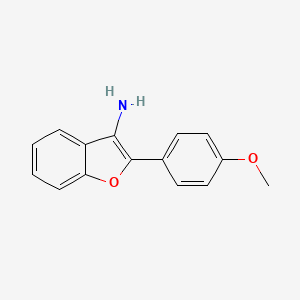
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
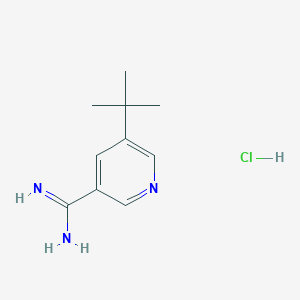
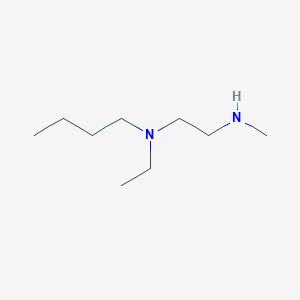
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
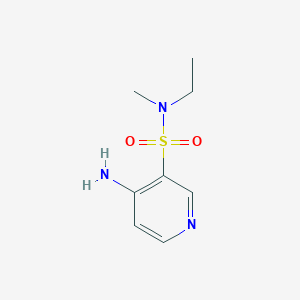
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
